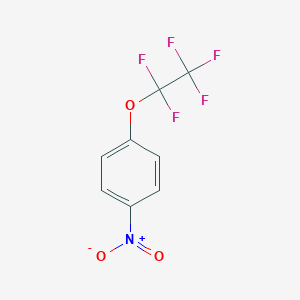

1-Nitro-4-(perfluoroethoxy)benzene

Descripción general

Descripción

1-Nitro-4-(perfluoroethoxy)benzene is an organic compound with the molecular formula C8H4F5NO3. It is characterized by the presence of a nitro group (-NO2) and a perfluoroethoxy group (-OC2F5) attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(perfluoroethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 4-(perfluoroethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the perfluoroethoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions: 1-Nitro-4-(perfluoroethoxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products Formed:

Reduction: 1-Amino-4-(perfluoroethoxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-Nitro-4-(perfluoroethoxy)benzene serves as an important intermediate in organic synthesis. Its derivatives are utilized in the production of complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations, such as nucleophilic substitutions and reductions, making it versatile for synthetic chemists.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines to form anilines | 4-(perfluoroethoxy)aniline |

| Reduction | Reduced to corresponding amine using catalysts | 4-(perfluoroethoxy)aniline |

| Coupling | Coupled with other aromatic compounds | Polymeric materials |

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential as a precursor for drug molecules. Its structure allows for modifications that can enhance biological activity or selectivity toward specific targets.

Case Study: Anticancer Agents

Recent studies have investigated the use of derivatives of this compound in developing anticancer agents. For instance, modifications to the nitro group have shown promise in enhancing cytotoxicity against specific cancer cell lines, indicating potential therapeutic applications.

Agrochemical Applications

The compound also finds utility in agrochemicals, particularly as an intermediate for synthesizing herbicides and fungicides. The incorporation of perfluoroalkyl groups often enhances the efficacy and environmental stability of these compounds.

Table 2: Agrochemical Products Derived from this compound

| Product Type | Example Compound | Function |

|---|---|---|

| Herbicide | Perfluorinated herbicide | Weed control |

| Fungicide | Perfluorinated fungicide | Fungal disease prevention |

Toxicological Studies

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Studies indicate that nitro compounds can exhibit carcinogenic properties, necessitating careful handling and assessment during research and application phases. For example, chronic exposure studies have shown potential liver toxicity and carcinogenic effects in animal models .

Mecanismo De Acción

The mechanism of action of 1-Nitro-4-(perfluoroethoxy)benzene involves its interaction with various molecular targets and pathways. The nitro group is highly reactive and can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of biochemical pathways, making the compound useful in research applications .

Comparación Con Compuestos Similares

1-Nitro-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a perfluoroethoxy group.

1-Nitro-4-(methoxy)benzene: Contains a methoxy group instead of a perfluoroethoxy group.

1-Nitro-4-(ethoxy)benzene: Features an ethoxy group instead of a perfluoroethoxy group

Uniqueness: 1-Nitro-4-(perfluoroethoxy)benzene is unique due to the presence of the perfluoroethoxy group, which imparts distinct chemical properties such as high electronegativity and resistance to chemical degradation. These properties make it particularly valuable in applications requiring high stability and reactivity .

Actividad Biológica

1-Nitro-4-(perfluoroethoxy)benzene (CAS No. 1743-96-0) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of toxicology and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by a nitro group attached to a benzene ring that also features a perfluoroethoxy substituent. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial and antifungal properties. A study highlighted its effectiveness against various strains of bacteria and fungi, suggesting potential applications in pharmaceuticals as antimicrobial agents.

Carcinogenic Potential

Toxicological evaluations have revealed that this compound may possess carcinogenic properties. Chronic toxicity studies in rodents showed an increased incidence of tumors, particularly liver carcinomas in male mice exposed to high doses over extended periods. The chemical is listed under California's Proposition 65 as a known carcinogen .

Mechanisms of Toxicity

The compound undergoes metabolic activation leading to the formation of p-nitrophenol , a metabolite associated with various toxicological effects, including oxidative stress and hemolytic anemia. In vitro studies demonstrated that exposure to this compound can induce methaemoglobinaemia , resulting in tissue damage due to oxidative injury to erythrocytes .

Case Studies

A notable case study examined the effects of prolonged exposure to this compound in laboratory settings. The study reported:

- Increased liver weights in rats at high doses.

- Significant alterations in biochemical parameters such as elevated cholesterol and triglyceride levels.

- Histopathological changes indicating chronic progressive nephropathy in treated subjects .

Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antibacterial | Effective against various bacterial strains |

| Antifungal | Demonstrated antifungal activity |

| Carcinogenic | Induces tumors in liver; listed as a carcinogen |

| Hematotoxic | Causes methaemoglobinaemia and oxidative stress |

| Biochemical Alterations | Changes in liver function tests, increased cholesterol, and triglycerides |

Propiedades

IUPAC Name |

1-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO3/c9-7(10,11)8(12,13)17-6-3-1-5(2-4-6)14(15)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBFCCDCVFHRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405382 | |

| Record name | 1-nitro-4-(pentafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-96-0 | |

| Record name | 1-nitro-4-(pentafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.